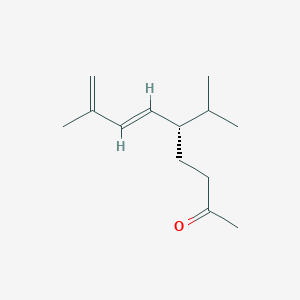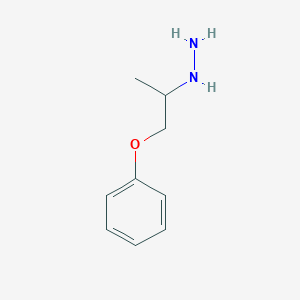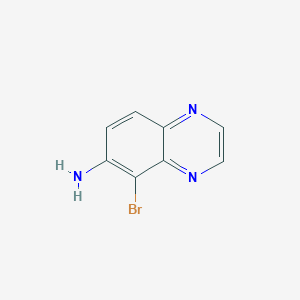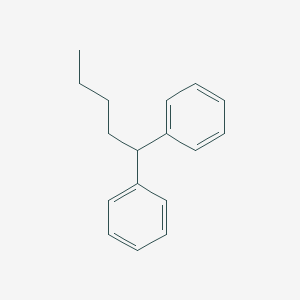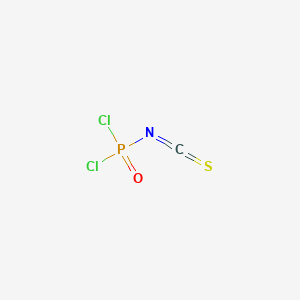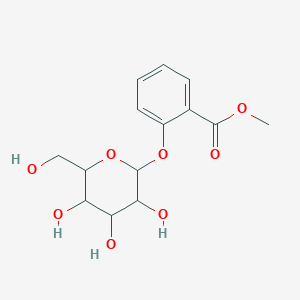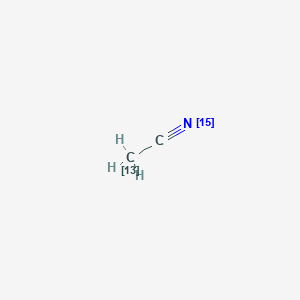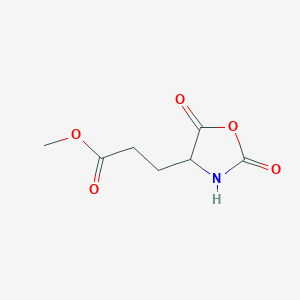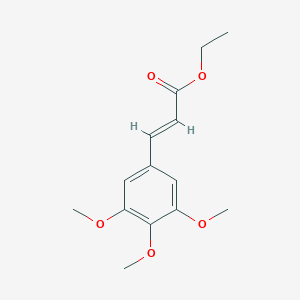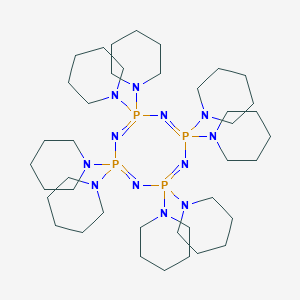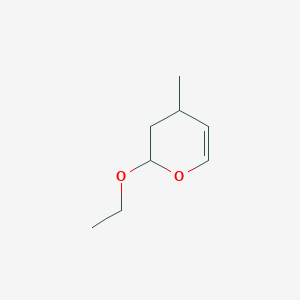
2-Ethoxy-4-methyl-3,4-dihydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-methyl-3,4-dihydropyran is a chemical compound that belongs to the family of pyran derivatives. It is commonly used in scientific research as a reagent and a building block for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-methyl-3,4-dihydropyran has various scientific research applications, such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. It is commonly used as a building block for the synthesis of pyran-containing compounds, which exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Additionally, 2-Ethoxy-4-methyl-3,4-dihydropyran is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-methyl-3,4-dihydropyran is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as Michael addition, aldol condensation, and Diels-Alder reaction. Additionally, it can undergo various functional group transformations, such as oxidation, reduction, and substitution reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Ethoxy-4-methyl-3,4-dihydropyran. However, it has been reported to exhibit low toxicity in animal studies. Additionally, it has been used as a flavoring agent in the food industry, which suggests its safety for human consumption.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is a versatile building block for the synthesis of various organic compounds. The limitations of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its limited solubility in water and its sensitivity to air and moisture.
Zukünftige Richtungen
There are various future directions for research on 2-Ethoxy-4-methyl-3,4-dihydropyran. One area of research could focus on the development of new synthetic methods for the preparation of 2-Ethoxy-4-methyl-3,4-dihydropyran and its derivatives. Additionally, the biological activities and mechanism of action of 2-Ethoxy-4-methyl-3,4-dihydropyran could be studied to identify potential therapeutic applications. Furthermore, the use of 2-Ethoxy-4-methyl-3,4-dihydropyran in the development of new materials, such as polymers and catalysts, could also be explored.
Conclusion
In conclusion, 2-Ethoxy-4-methyl-3,4-dihydropyran is a versatile building block for the synthesis of various organic compounds. It has various scientific research applications, such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. The mechanism of action and biochemical and physiological effects of 2-Ethoxy-4-methyl-3,4-dihydropyran are not well understood. However, it has been reported to exhibit low toxicity in animal studies. The advantages of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its availability, low cost, and ease of synthesis. The limitations of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its limited solubility in water and its sensitivity to air and moisture. There are various future directions for research on 2-Ethoxy-4-methyl-3,4-dihydropyran, such as the development of new synthetic methods, the study of its biological activities and mechanism of action, and its use in the development of new materials.
Synthesemethoden
The synthesis of 2-Ethoxy-4-methyl-3,4-dihydropyran involves the reaction of 4-methyl-3-penten-2-one with ethyl vinyl ether in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of the desired product. The yield of the synthesis is dependent on the reaction conditions, such as temperature, pressure, and catalyst concentration.
Eigenschaften
CAS-Nummer |
10138-44-0 |
|---|---|
Produktname |
2-Ethoxy-4-methyl-3,4-dihydropyran |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
2-ethoxy-4-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O2/c1-3-9-8-6-7(2)4-5-10-8/h4-5,7-8H,3,6H2,1-2H3 |
InChI-Schlüssel |
FYICJILYYFSSLQ-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=CO1)C |
Kanonische SMILES |
CCOC1CC(C=CO1)C |
Andere CAS-Nummern |
10138-44-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



